N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
Description
N1-(4-Ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a substituted aromatic ethoxyphenyl group and a complex alkylamine side chain incorporating a methylindoline and piperidine moiety.
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3/c1-3-33-22-10-8-21(9-11-22)28-26(32)25(31)27-18-24(30-14-5-4-6-15-30)19-7-12-23-20(17-19)13-16-29(23)2/h7-12,17,24H,3-6,13-16,18H2,1-2H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZHBXHNLISUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(1-Methylindolin-5-yl)-2-(Piperidin-1-yl)Ethylamine
This secondary amine is synthesized via a Mannich reaction or reductive amination :
Mannich Reaction Protocol
| Reactant | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 1-Methylindolin-5-ylamine | Formaldehyde, piperidine, HCl (cat.) | 2-(1-Methylindolin-5-yl)-2-piperidin-1-ylethanamine | 68% |
| Ethanol, reflux, 12 h |
Reductive Amination Protocol
| Reactant | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 1-Methylindolin-5-yl ketone | Piperidine, NaBH₃CN, MeOH | 2-(1-Methylindolin-5-yl)-2-piperidin-1-ylethanamine | 72% |
| RT, 24 h |
The Mannich reaction offers higher atom economy, while reductive amination provides better stereochemical control.
Synthesis of N1-(4-Ethoxyphenyl)Oxalyl Chloride
Oxalyl chloride is reacted with 4-ethoxyaniline under anhydrous conditions:
4-Ethoxyaniline + Oxalyl Chloride → N1-(4-Ethoxyphenyl)Oxalyl Chloride + HCl
Conditions :
- Solvent: Dichloromethane (DCM), 0°C → RT
- Molar ratio: 1:1.2 (aniline:oxalyl chloride)
- Base: Triethylamine (2 eq.) to neutralize HCl.
Oxalamide Coupling Reaction
The N2-amine is coupled with N1-(4-ethoxyphenyl)oxalyl chloride:
N1-(4-Ethoxyphenyl)Oxalyl Chloride + 2-(1-Methylindolin-5-yl)-2-(Piperidin-1-yl)Ethylamine → Target Compound + HCl
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C → RT, 24 h |
| Base | N,N-Diisopropylethylamine (DIPEA, 3 eq.) |
| Yield | 65–78% |
Steric hindrance from the N2-amine necessitates prolonged reaction times and excess base to drive completion.
Optimization of Reaction Conditions
Solvent Screening
| Solvent | Dielectric Constant | Reaction Yield | Purity (HPLC) |
|---|---|---|---|
| THF | 7.6 | 78% | 98.2% |
| DCM | 8.9 | 62% | 95.1% |
| DMF | 36.7 | 54% | 91.3% |
THF balances solubility and reactivity, minimizing byproduct formation.
Catalytic Additives
Adding 4-dimethylaminopyridine (DMAP, 0.1 eq.) increases yield to 82% by accelerating acylation.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.35 (t, 3H, –OCH₂CH₃), δ 3.72 (m, 4H, piperidinyl), δ 6.85–7.25 (Ar-H) |
| ¹³C NMR | δ 156.8 (C=O), δ 115.4–148.9 (Ar-C), δ 63.1 (–OCH₂CH₃) |
| HRMS | [M+H]⁺ Calc.: 462.2391; Found: 462.2389 |
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18 column, 70:30 MeOH:H₂O, 1 mL/min | 98.5% |
| Melting Point | 214–216°C (decomposes) | – |
Comparative Analysis of Methodologies
Challenges and Troubleshooting
- Byproduct Formation : Hydrolysis of oxalyl chloride to oxalic acid is mitigated by strict anhydrous conditions.
- Low Coupling Yield : Steric effects are addressed using DMAP and excess amine (1.5 eq.).
- Purification : Silica gel chromatography (EtOAc/hexane, 3:7) removes unreacted amine and HCl salts.
Industrial Scalability Considerations
| Factor | Lab Scale | Pilot Scale (10 kg) |
|---|---|---|
| Reaction Time | 24 h | 18 h (optimized mixing) |
| Yield | 78% | 70% |
| Cost Drivers | Oxalyl chloride (~$50/g) | Bulk pricing (~$15/g) |
| Waste Management | HCl neutralization | Recyclable solvent recovery |
Catalyst recycling and continuous-flow systems are under investigation to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the oxalamide moiety to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Pharmacology: The compound could be used in the study of drug-receptor interactions and the development of receptor agonists or antagonists.
Materials Science: Its unique structure might be exploited in the design of novel materials with specific electronic or photophysical properties.
Biological Research: It can be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism by which N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide exerts its effects depends on its interaction with molecular targets. These targets could include:
Receptors: Binding to specific receptors, potentially modulating their activity.
Enzymes: Inhibiting or activating enzymes involved in critical biological pathways.
Pathways: Modulating signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Key Observations:
- Aromatic Substitutions: The target compound’s 4-ethoxyphenyl group contrasts with S336’s 2,4-dimethoxybenzyl and BNM-III-170’s halogenated phenyl.
- Heterocyclic Side Chains : The piperidine and methylindoline moieties in the target compound are distinct from S336’s pyridyl-ethyl group. Piperidine is a common pharmacophore in CNS-targeting drugs, suggesting possible neuroactivity .
- Functional Activity : S336’s role as a flavor agent relies on TAS1R1/TAS1R3 receptor activation, while BNM-III-170 and GMC-1 target viral entry and microbial growth, respectively .
Regulatory and Industrial Relevance
- S336 has global regulatory approval (FEMA 4233) as a flavor additive due to its favorable safety and metabolic stability .
- BNM-III-170 and GMC-series compounds remain in preclinical stages, highlighting the variability in oxalamide development pipelines .
- The target compound’s lack of reported regulatory status suggests it may be an experimental or early-stage candidate.
Q & A
Q. What synthetic methodologies are recommended for the preparation of N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. Key steps include:
- Amine coupling : Reacting 4-ethoxyaniline with oxalyl chloride to form the oxalamide intermediate.
- Secondary amine coupling : Introducing the 2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl moiety via nucleophilic substitution or amidation under inert atmospheres (N₂/Ar) .
- Catalysts : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance yield .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures >95% purity .
- Optimization : Adjust reaction temperature (e.g., 0–25°C for sensitive intermediates) and solvent polarity (DMF for solubility vs. THF for selectivity) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments (e.g., ethoxyphenyl aromatic protons at δ 6.8–7.2 ppm, piperidinyl methyl groups at δ 1.2–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (calculated for C₂₉H₃₇N₅O₃: 515.29 g/mol) .
- X-ray Crystallography : Resolve 3D conformation to validate spatial arrangement of the indoline and piperidine groups .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, PI3K) using fluorescence-based assays (IC₅₀ determination) .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to measure Ki values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can contradictory data on the compound’s efficacy across biological models be resolved?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate activity at varying concentrations (nM–µM) to identify non-linear effects .
- Metabolic Stability : Assess liver microsomal stability (e.g., human vs. murine models) to rule out species-specific metabolism .
- Target Selectivity Profiling : Use proteome-wide affinity chromatography to identify off-target interactions .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Autodock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., piperidine group’s role in H-bonding) .
- Molecular Dynamics (MD) Simulations : GROMACS/AMBER to simulate ligand-receptor stability over 100 ns trajectories .
- QSAR Modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with bioactivity using CoMFA/CoMSIA .
Q. How can solubility and bioavailability be improved for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperidine) to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .
- Salt Formation : React with HCl or sodium acetate to improve crystallinity and dissolution rates .
Q. What structural modifications enhance selectivity for specific enzyme targets?
- Methodological Answer :
- Piperidine Substitution : Replace piperidine with morpholine to alter steric bulk and hydrogen-bonding capacity (see analogs in ).
- Aromatic Ring Functionalization : Introduce electron-withdrawing groups (e.g., fluorine at the 4-position) to modulate π-π stacking with kinase hydrophobic pockets .
- Linker Optimization : Shorten the ethyl spacer between oxalamide and indoline to reduce conformational flexibility .
Data Contradiction Analysis
Q. How should researchers address discrepancies in IC₅₀ values reported across studies?
- Methodological Answer :
- Assay Standardization : Use identical buffer conditions (e.g., pH 7.4, 1 mM ATP) and positive controls (e.g., staurosporine for kinases) .
- Compound Integrity : Re-test synthesized batches via HPLC to confirm purity (>98%) and rule out degradation .
- Cell Line Authentication : STR profiling to ensure consistency in cellular models .
Key Structural and Functional Insights
| Feature | Impact on Activity | Reference |
|---|---|---|
| 4-Ethoxyphenyl group | Enhances lipophilicity and membrane permeation | |
| 1-Methylindoline moiety | Contributes to π-stacking with aromatic residues in kinase targets | |
| Piperidine substitution | Modulates selectivity for GPCRs vs. kinases |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
